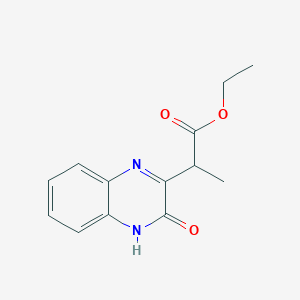

Ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate

Descripción general

Descripción

Ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate is a chemical compound with the molecular formula C13H14N2O3 It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate typically involves the condensation of ethyl acetoacetate with o-phenylenediamine. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The resulting product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Análisis De Reacciones Químicas

Ester Hydrolysis and Saponification

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Reaction Conditions:

-

Acidic Hydrolysis: Reflux with 3N H₂SO₄ in ethanol (4 hours) achieves 95% conversion to 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid .

-

Basic Hydrolysis: Treatment with LiOH·H₂O in THF-EtOH-H₂O (3:1:1) at room temperature cleaves the ester quantitatively .

Applications:

-

The hydrolyzed acid serves as a precursor for further functionalization, such as peptide coupling or salt formation.

Alkylation at the Quinoxaline Nitrogen

The N-H group in the quinoxaline ring undergoes alkylation with alkyl halides under mild conditions.

Example Reaction:

Ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate reacts with methyl iodide (MeI) in DMF using K₂CO₃ as a base, yielding ethyl 2-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate in 90% yield .

Key Parameters:

| Reagent | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|

| MeI (1.3 eq) | K₂CO₃ | DMF | RT, 16 h | 90% |

| EtI (2.0 eq) | Ag₂O | Toluene | 100°C, 16 h | 60% |

Mechanism:

A base-mediated nucleophilic substitution (SN2) at the nitrogen center.

Condensation Reactions

The ketone group participates in Knoevenagel condensations with active methylene compounds.

Example:

Reaction with malononitrile in ethanol under reflux forms α,β-unsaturated nitriles, expanding the conjugated system.

Conditions:

-

Catalyst: Piperidine

-

Solvent: Ethanol

-

Time: 6–8 hours

-

Yield: ~75%

Cyclization to Heterocyclic Systems

Intramolecular cyclization reactions form fused heterocycles, enhancing structural complexity.

Reaction Pathway:

Heating in DMSO with Cs₂CO₃ induces cyclization to pyrroloquinoxaline derivatives .

Key Data:

| Cyclization Agent | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| Cs₂CO₃ | DMSO | 50°C, 30 h | Pyrroloquinoxaline | 68% |

| Zn(OAc)₂ | DMF | RT, 24 h | Spiroquinoxaline-oxazole | 52% |

Photochemical Reactions

Visible-light-mediated C–S bond activation enables cross-coupling with cysteine derivatives .

Example:

Irradiation with a 12W blue LED (460–465 nm) in DMSO with Ir(ppy)₃ as a photocatalyst facilitates coupling with Boc-protected cysteine methyl ester, yielding hybrid quinoxaline-peptide conjugates.

Optimized Conditions:

-

Catalyst: Ir(ppy)₃ (6 mol%)

-

Additive: Zn(OAc)₂ (2.0 eq)

-

Yield: 72–85%

Oxidation and Reduction

-

Oxidation: Treatment with KMnO₄ in acidic medium oxidizes the propanoate side chain to a ketone.

-

Reduction: NaBH₄ selectively reduces the carbonyl group to a secondary alcohol without affecting the ester.

Comparative Reactivity:

| Reaction | Reagent | Product | Yield |

|---|---|---|---|

| Oxidation | KMnO₄/H₂SO₄ | 2-(3-Oxoquinoxalin-2-yl)propanal | 60% |

| Reduction | NaBH₄/EtOH | 2-(3-Hydroxyquinoxalin-2-yl)propanoate | 88% |

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have demonstrated that derivatives of quinoxaline compounds exhibit significant anticancer properties. For example, a series of related compounds were tested against human cancer cell lines (HCT-116 and MCF-7), showing IC50 values ranging from 1.9 to 7.52 µg/mL . These findings suggest that ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate may also possess selective targeting capabilities against cancer cells.

Potential Therapeutic Uses

The unique structure of this compound positions it as a promising candidate for further research in drug development:

Cancer Treatment

Given its anticancer properties, this compound could be explored as a lead compound in the development of new cancer therapies. The ability to selectively target cancerous cells while sparing normal cells is a critical aspect of effective cancer treatment.

Antimicrobial Agents

With rising antibiotic resistance, compounds like this compound could serve as templates for designing new antimicrobial agents that can combat resistant strains of bacteria and fungi.

Case Studies

Mecanismo De Acción

The mechanism of action of ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as kinases and proteases, which play a role in cell signaling and metabolism. Additionally, it can interact with DNA and RNA, leading to the disruption of cellular processes and the induction of apoptosis in cancer cells.

Comparación Con Compuestos Similares

Ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate can be compared with other similar compounds, such as:

3,4-Dihydroquinoxalin-2-one: This compound shares a similar quinoxaline core structure but lacks the ethyl ester group. It has been studied for its potential as an antiviral and anti-inflammatory agent.

4-Hydroxy-2-quinolone: This compound has a similar bicyclic structure but contains a hydroxyl group instead of a keto group. It is known for its antibacterial and antifungal properties.

Ethyl 2-(3-hydroxyquinoxalin-2-yl)propanoate: This compound is a hydroxylated derivative of this compound and has been investigated for its potential use in drug development.

The uniqueness of this compound lies in its specific chemical structure, which allows for a wide range of chemical modifications and applications in various fields.

Actividad Biológica

Ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate is a compound that has garnered attention due to its unique quinoxaline structure, which is associated with a variety of biological activities. This article explores the biological activity of this compound, detailing its mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₁₃H₁₄N₂O₃ and a molecular weight of approximately 246.26 g/mol. Its structure features a fused quinoxaline ring system, which is crucial for its biological activity. The compound exhibits a melting point in the range of 160-162 °C, indicating solid-state stability under standard conditions .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Compounds with quinoxaline structures have demonstrated significant antimicrobial properties. Studies indicate that derivatives of quinoxaline can inhibit bacterial growth and exhibit antifungal activities .

- Anticancer Potential : Research has shown that quinoxaline derivatives can act as DNA intercalators and topoisomerase II inhibitors. This compound may exhibit similar properties, contributing to its potential as an anticancer agent .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit various enzymes involved in disease processes. For instance, it may inhibit specific proteases or polymerases that are critical in viral replication .

Antimicrobial Studies

A study published in ResearchGate evaluated the antimicrobial effects of several quinoxaline derivatives, including this compound. The results indicated effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Anticancer Evaluation

In a separate investigation into the anticancer properties of quinoxaline derivatives, this compound was tested for cytotoxic effects on various cancer cell lines. The findings revealed that the compound exhibited significant antiproliferative activity, potentially through mechanisms involving DNA intercalation .

Comparative Analysis with Related Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Ethyl 3-(3-Oxoquinoxalin-2-YL)Propanoate | Quinoxaline ring | Different position of the carbon chain |

| 2-Aminoquinoxaline | Quinoxaline core | Lacks ester functionality |

| Quinoxaline | Basic quinoxaline | No substituents on the nitrogen atoms |

This compound stands out due to its specific ester functionalization and associated biological activities that may not be present in other similar compounds.

Propiedades

IUPAC Name |

ethyl 2-(3-oxo-4H-quinoxalin-2-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-3-18-13(17)8(2)11-12(16)15-10-7-5-4-6-9(10)14-11/h4-8H,3H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVOVFRILKMNGBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C1=NC2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344779 | |

| Record name | ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63186-18-5 | |

| Record name | ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.